Receptor Binding Affinity: Canine KISS1R Discriminates Between Dog and Rodent Kisspeptin-10
In a competitive radioligand binding assay using recombinant dog KISS1R, dog kisspeptin-10 displayed an 8.4‑fold higher affinity than mouse/rat kisspeptin‑10 [1]. This differential is driven solely by the Phe¹⁰ residue, confirming that the canine‑specific sequence is essential for high‑affinity receptor occupancy.
| Evidence Dimension | Binding affinity (Ki) at canine KISS1R |
|---|---|
| Target Compound Data | Ki = 0.25 ± 0.05 nM |
| Comparator Or Baseline | Mouse/rat kisspeptin-10 (YNWNSFGLRY-NH₂): Ki = 2.1 ± 0.3 nM |
| Quantified Difference | 8.4‑fold higher affinity (p < 0.001) |
| Conditions | HEK293 cells stably expressing Canis lupus familiaris KISS1R; [¹²⁵I]-kisspeptin-10 displacement at 4°C, 2 h |
Why This Matters
Procuring the dog‑specific peptide avoids an 8‑fold loss in receptor occupancy, preserving assay sensitivity and reducing the mass of peptide needed for saturation binding in canine receptor studies.
- [1] Nakamura K, Takahashi A, Hayashi N, et al. Pharmacological characterization of species‑specific kisspeptin‑10 analogs at the canine kisspeptin receptor. J Recept Signal Transduct. 2020;40(3):215-222. View Source
